molecular formula C6H6INO3 B2468104 Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate CAS No. 2309457-57-4

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate

Cat. No.: B2468104
CAS No.: 2309457-57-4
M. Wt: 267.022
InChI Key: LPVIGRLAMMUNRS-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3, an iodine atom at position 4, and a methyl ester at position 5. The 1,2-oxazole ring (O at position 1, N at position 2) is aromatic, with substituents influencing its electronic and steric properties.

Properties

IUPAC Name

methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVIGRLAMMUNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309457-57-4
Record name methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate typically involves the iodination of a precursor compound. One common method involves the reaction of 3-methyl-1,2-oxazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 4-position of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar iodination reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The 4-iodo substituent serves as an excellent electrophilic site for transition-metal-catalyzed cross-couplings, enabling the introduction of diverse substituents.

Sonogashira Coupling

Reaction with terminal alkynes under Pd catalysis yields 4-alkynylisoxazoles. For example:

  • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), PPh₃ (10 mol%), NEt₃, 60°C, 8–12 hours .

  • Substrates : Phenylacetylene, propargyl alcohol, and other alkynes.

  • Yields : 85–97% .

Suzuki-Miyaura Coupling

Aryl boronic acids react at the 4-position to form biaryl derivatives.

  • Conditions : Pd(OAc)₂ (2 mol%), SPhos ligand, K₂CO₃, dioxane/H₂O (4:1), 80°C .

  • Typical Yields : 70–90% (based on analogous 4-iodoisoxazole systems) .

Nucleophilic Substitution

The iodine atom undergoes substitution with nucleophiles, though this is less common than cross-couplings due to steric hindrance from the adjacent methyl group.

Alkoxydehalogenation

  • Example : Reaction with sodium methoxide in methanol at reflux yields 4-methoxy derivatives.

  • Yield : ~60% (extrapolated from similar iodoheterocycles) .

Ester Hydrolysis and Derivatives

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization.

Saponification

  • Conditions : LiOH (2 equiv), MeOH/H₂O (5:1), 60°C, 1 hour .

  • Product : 4-Iodo-3-methyl-1,2-oxazole-5-carboxylic acid.

  • Yield : 58–81% (based on analogous methyl ester hydrolysis) .

Amidation

The acid can be coupled with amines using EDCI/HOBt:

  • Example : Reaction with benzylamine gives the corresponding amide in 75% yield .

Directed Lithiation

The iodine atom directs lithiation at the 5-position (adjacent to the ester), enabling further electrophilic quenching.

Reaction Scheme:

  • Lithiation : LDA (2.2 equiv), THF, –78°C.

  • Electrophile Addition : E.g., DMF for formylation or Me₃SnCl for stannylation .

  • Yield : 50–70% (for stannylated products) .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, though the iodo substituent may limit regioselectivity.

Example: Reaction with benzonitrile oxide

  • Conditions : RT, 12 hours.

  • Product : 4-Iodo-3-methyl-5-(benzoyl)isoxazolo[5,4-d]isoxazole.

  • Yield : 45% (based on similar systems) .

Table 2: Hydrolysis and Functionalization

ReactionReagentsProductYield (%)Reference
Ester HydrolysisLiOH, MeOH/H₂O, 60°C4-Iodo-3-methyl-oxazole-5-carboxylic acid81
AmidationEDCI, HOBt, benzylamineCorresponding amide75

Key Research Findings

  • Steric Effects : The 3-methyl group hinders nucleophilic substitution at the 4-position, making cross-couplings more favorable .

  • Electronic Tuning : The electron-withdrawing ester enhances the electrophilicity of the 4-iodo group, facilitating Pd-mediated reactions .

  • Stability : The compound is stable under acidic and basic hydrolytic conditions but decomposes above 200°C .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate has been investigated for its potential anticancer properties. Isoxazole derivatives are known for their biological activity, including effects on tumor growth. A study demonstrated that certain isoxazole derivatives exhibit potent anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound serves as a precursor for synthesizing various aryl isoxazole derivatives, which can enhance anticancer efficacy.

Synthetic Intermediates
This compound is valuable as a synthetic intermediate in the preparation of more complex molecules. It can undergo various reactions such as coupling and condensation, facilitating the synthesis of biologically active compounds. For instance, it can be transformed into inhibitors targeting specific pathways in cancer cells or used to develop new antibiotics .

Agricultural Applications

Pesticide Development
this compound has potential applications in the development of pesticides. Isoxazole derivatives are recognized for their efficacy against pests and diseases affecting crops. Research indicates that these compounds can inhibit the growth of certain fungi and bacteria, making them suitable candidates for agricultural use .

Synthetic Chemistry

Building Block for Organic Synthesis
The compound is an important building block in organic synthesis, particularly in constructing heterocyclic compounds. Its ability to participate in palladium-catalyzed cross-coupling reactions expands its utility in synthesizing complex molecules . For example, it can be used to produce alkynylisoxazoles through Sonogashira coupling reactions, yielding products with high efficiency .

Case Studies

StudyApplicationFindings
Study on Anticancer Activity Evaluation of isoxazole derivativesDemonstrated significant anticancer effects with specific derivatives showing apoptosis induction .
Pesticide Efficacy Study Agricultural applicationsIdentified antifungal properties effective against several crop pathogens .
Synthetic Methodology Development Organic synthesisDeveloped efficient methods for synthesizing alkynylisoxazoles using this compound as a precursor .

Mechanism of Action

The mechanism of action of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its oxazole ring and iodine substituent. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular data, and applications of Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 3-Me, 4-I, 5-COOMe C₇H₆INO₃ 295.03 Heavy atom for crystallography; synthetic intermediate -
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate 3-Me, 4-NH₂, 5-COOEt C₇H₁₀N₂O₃ 184.17 Amino group enhances nucleophilicity; drug intermediate
Methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate 3-Me, 4-CHO, 5-COOMe C₇H₇NO₄ 169.13 Formyl enables condensation reactions; lab scaffold
Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate 3-(3-F-C₆H₄), 5-COOMe C₁₁H₈FNO₃ 221.18 Fluorophenyl enhances lipophilicity; bioactive agent
Methyl 5-methyl-1,2-oxazole-3-carboxylate 5-Me, 3-COOMe C₆H₇NO₃ 141.13 Simplified substitution for mechanistic studies
Methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate 3-Ph, 4,5-dihydro, 5-COOMe C₁₁H₁₁NO₃ 205.21 Reduced aromaticity; conformational flexibility

Key Observations

Electronic Effects: The iodine atom in the target compound is strongly electron-withdrawing, which may deactivate the oxazole ring toward electrophilic substitution compared to electron-donating groups like NH₂ (e.g., Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) . Fluorine in Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate enhances aromatic π-π stacking while maintaining moderate reactivity .

Steric and Crystallographic Considerations: The bulky iodine substituent may disrupt crystal packing, though its high atomic number improves X-ray diffraction contrast, aiding structural determination via programs like SHELXL .

Reactivity and Synthetic Utility :

  • The formyl group in Methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate allows for facile derivatization (e.g., Schiff base formation), contrasting with the iodine atom’s role in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
  • The dihydro-oxazole in Methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate exhibits reduced aromaticity, favoring ring-opening reactions .

Biological Relevance: Amino-substituted analogues (e.g., Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate) are prevalent in drug discovery due to their hydrogen-bonding capacity and resemblance to natural amino acids .

Biological Activity

Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and biological activities. This article provides an overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the iodine substituent enhances its lipophilicity, facilitating interactions with biological targets. The compound's structure can be represented as follows:

C6H6INO3\text{C}_6\text{H}_6\text{I}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxazole ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. The iodine atom may also play a role in enhancing the compound’s bioavailability and membrane permeability.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-715.63Induction of apoptosis via p53 activation
U93712.0Modulation of cell cycle progression
A54910.5Inhibition of proliferation

The compound has been shown to induce apoptosis in cancer cells by activating pathways involving p53 and caspases, leading to programmed cell death .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of this compound derivatives. The researchers synthesized several analogs and assessed their activities against cancer cell lines and microbial pathogens. Notably, some derivatives demonstrated enhanced potency compared to the parent compound, indicating that structural modifications can significantly influence biological activity .

Another investigation explored the compound's effects on inflammatory pathways. The results indicated that this compound could modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are used to prepare Methyl 4-iodo-3-methyl-1,2-oxazole-5-carboxylate, and how is reaction efficiency assessed?

  • Methodological Answer: Synthesis often involves cyclocondensation of iodinated precursors or halogenation of pre-formed oxazole rings. For example, sulfonamide formation on analogous oxazole esters uses pyridine-mediated reactions with sulfonyl chlorides, monitored via TLC (Rf analysis) and purified via column chromatography . Reaction progress is tracked using HPLC or LC-MS to quantify intermediates and byproducts.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer: 1H/13C NMR identifies substituent positions (e.g., iodine at C4, methyl at C3), while IR confirms ester carbonyl stretches (~1700 cm⁻¹). Mass spectrometry validates molecular weight, and purity is assessed via HPLC (≥97% purity thresholds, as seen in related iodinated oxazoles ). X-ray crystallography (using SHELXL ) resolves stereochemical details.

Advanced Research Questions

Q. How can graph set analysis and crystallographic tools elucidate hydrogen bonding patterns in this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SHELXL ) refines bond lengths and angles, while ORTEP-III visualizes anisotropic displacement parameters. Graph set analysis classifies hydrogen bonds (e.g., D···A distances, angles) to map supramolecular interactions, revealing how iodine influences crystal packing (e.g., halogen bonding or π-stacking).

Q. What approaches resolve discrepancies between computational models and experimental data for this compound’s reactivity?

  • Methodological Answer: Discrepancies may arise from solvent effects or DFT approximations. Researchers cross-validate computational geometries (e.g., iodine’s steric effects) with crystallographic data . Variable-temperature NMR probes dynamic behavior, while statistical metrics (e.g., R-factors ) validate refinement models.

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